molecular formula C5H7ClO4 B13410828 Glycoloyl Chloride Ethyl Carbonate

Glycoloyl Chloride Ethyl Carbonate

Cat. No.: B13410828
M. Wt: 166.56 g/mol
InChI Key: WNXDLRPXISYJMZ-UHFFFAOYSA-N
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Description

Glycoloyl Chloride Ethyl Carbonate is an organic compound that belongs to the class of esters and acid chlorides It is characterized by the presence of both glycoloyl chloride and ethyl carbonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycoloyl Chloride Ethyl Carbonate can be synthesized through the reaction of glycoloyl chloride with ethyl carbonate. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

[ \text{Glycoloyl Chloride} + \text{Ethyl Carbonate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and controlled temperature conditions are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycoloyl Chloride Ethyl Carbonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form glycolic acid and ethyl carbonate.

    Reduction: The compound can be reduced to form glycoloyl alcohol and ethyl carbonate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in the presence of a base catalyst.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Amides and esters.

    Hydrolysis: Glycolic acid and ethyl carbonate.

    Reduction: Glycoloyl alcohol and ethyl carbonate.

Scientific Research Applications

Glycoloyl Chloride Ethyl Carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate

Properties

Molecular Formula

C5H7ClO4

Molecular Weight

166.56 g/mol

IUPAC Name

(2-chloro-2-oxoethyl) ethyl carbonate

InChI

InChI=1S/C5H7ClO4/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3

InChI Key

WNXDLRPXISYJMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(=O)Cl

Origin of Product

United States

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